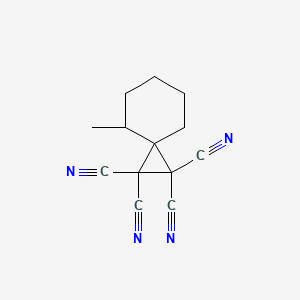
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylspiro(25)octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a spirocyclic structure with four cyano groups attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .
化学反应分析
Types of Reactions
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the cyano groups.
科学研究应用
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
作用机制
The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro(2.5)octane-1,1,2,2-tetracarbonitrile: This compound is similar in structure but has additional oxygen atoms and different functional groups.
1-Oxaspiro(2.5)octane derivatives: These compounds have an oxygen atom in the spirocyclic ring, leading to different chemical properties.
Uniqueness
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is unique due to its specific spirocyclic structure with four cyano groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
生物活性
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile (CAS Number: 10566-02-6) is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄ |
| Molecular Weight | 224.261 g/mol |
| Density | 1.22 g/cm³ |
| Boiling Point | 528.8 ºC |
| Flash Point | 271.9 ºC |
| LogP | 2.26362 |
These properties indicate a stable organic compound with potential applications in pharmaceuticals and materials science.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects and potential therapeutic applications.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of similar compounds. A study focusing on spirocyclic nitriles found that these compounds could protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound might also possess neuroprotective properties worthy of further investigation.
Case Study 1: Antitumor Activity
In a preclinical study involving various spiro compounds, researchers evaluated the cytotoxic effects of this compound against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7), indicating significant antitumor potential .
Case Study 2: Neuroprotection
A separate study assessed the neuroprotective effects of spiro compounds in models of neurodegeneration. The findings suggested that treatment with spiro nitriles resulted in reduced neuronal death and improved cognitive function in animal models of Alzheimer's disease . Although not directly tested on this compound, these results imply a promising avenue for future research.
属性
CAS 编号 |
10566-02-6 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3 |
InChI 键 |
AYTCZWVPUPCFAX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















